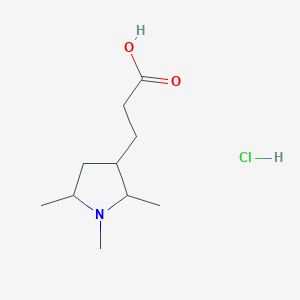

3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride” is a chemical compound with the IUPAC name 3-(1,2,5-trimethylpyrrolidin-3-yl)propanoic acid hydrochloride . It has a molecular weight of 221.73 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO2.ClH/c1-7-6-9(4-5-10(12)13)8(2)11(7)3;/h7-9H,4-6H2,1-3H3,(H,12,13);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 221.73 . More detailed physical and chemical properties may be available in specialized chemical databases or literature.Applications De Recherche Scientifique

Synthetic Pathways and Derivatives

A study detailed an expedient synthesis of 3-acyltetramic acids , highlighting the production of melophlin A, B, C, and G from α-aminoesters or their hydrochlorides. This synthesis, facilitated by immobilized Ph3PCCO, simplifies the purification process, underscoring the compound's role in organic synthesis and potential pharmaceutical applications (Schobert & Jagusch, 2005).

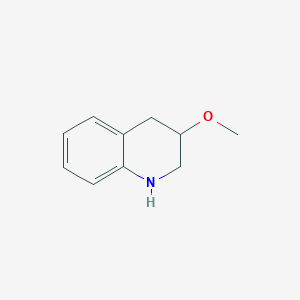

Another research focus is on asymmetric synthesis . The enantiomers of a potent quinolonecarboxylic acid class antibacterial agent were synthesized, demonstrating significant activity differences between the enantiomers and highlighting the importance of stereochemistry in drug development (Rosen et al., 1988).

Applications in Material Science

Phloretic acid, explored as a renewable building block for polybenzoxazine , indicates the potential of 3-(1,2,5-Trimethylpyrrolidin-3-yl)propanoic acid derivatives in developing advanced materials with applications in coatings and composites. This approach aims at enhancing the reactivity of hydroxyl-bearing molecules, showcasing a sustainable alternative to traditional phenol-based materials (Trejo-Machin et al., 2017).

Fluorescence Derivatization

The derivatization of amino acids for fluorescence studies is another research area. 3-(Naphthalen-1-ylamino)propanoic acid derivatives were developed to enhance fluorescence for biological assays, indicating the compound's utility in bioanalytical applications (Frade et al., 2007).

Membrane Technology

Research on modifying thin film composite reverse osmosis membranes with protic acids, including hydrochloric acid, showcases the compound's relevance in enhancing water purification technologies . Such modifications aim to increase membrane flux without sacrificing ion rejection, contributing to more efficient desalination and water treatment processes (Kulkarni et al., 1996).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Propriétés

IUPAC Name |

3-(1,2,5-trimethylpyrrolidin-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-7-6-9(4-5-10(12)13)8(2)11(7)3;/h7-9H,4-6H2,1-3H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWSWILXQWXWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(N1C)C)CCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2717599.png)

![5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2717600.png)

![N'-benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2717602.png)

![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2717605.png)

![4-benzylsulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide](/img/structure/B2717612.png)

![7-(tert-butyl)-2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2717617.png)

![N-cyclopentyl-2-(2-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717620.png)